N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
描述
属性
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-23-13-4-3-5-14-16(13)19-17(24-14)18-15(20)10-11-6-8-12(9-7-11)25(2,21)22/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGOMFALESHKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide under acidic conditions to form the benzo[d]thiazole ring.
Acylation reaction: The benzo[d]thiazole derivative is then acylated with 2-(4-(methylsulfonyl)phenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of N-(4-hydroxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide.
Reduction: Formation of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide.
Substitution: Formation of N-(4-halobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide.
科学研究应用
Anticancer Activity
The compound has shown promising anticancer properties, primarily through its action as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can alter gene expression and promote apoptosis in cancer cells. Research indicates that derivatives of thiazole compounds, including N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, can selectively inhibit specific HDAC isoforms, thereby enhancing their therapeutic potential against various cancer types .
Case Studies and Findings
- A study evaluated several thiazole derivatives for their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer efficacy, suggesting a structure-activity relationship that could guide future drug design .
- Another investigation highlighted the compound's ability to induce apoptosis in tumor cells, reinforcing its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
This compound also exhibits notable antibacterial activity. The combination of thiazole and sulfonamide moieties within its structure contributes to its effectiveness against both Gram-positive and Gram-negative bacteria.
Research Insights
- A series of studies synthesized various thiazole-sulfonamide hybrids, revealing that specific substitutions enhance antibacterial potency. For instance, compounds with tert-butyl or isopropyl groups demonstrated significant activity against multiple bacterial strains, indicating their potential as new antibiotics .
- The mechanism of action appears to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects .
Antiparasitic Activity
The compound may also have applications in treating parasitic diseases such as leishmaniasis. Recent research has focused on thiazole derivatives for their leishmanicidal properties.
Key Findings
- In vitro studies on phthalimido-thiazole derivatives showed promising results against Leishmania infantum, the causative agent of leishmaniasis. These compounds exhibited low cytotoxicity while effectively reducing parasite survival rates .
- The structural modifications that enhance activity against parasites could be explored further to develop targeted therapies with minimal side effects.
Summary Table of Applications
| Application Area | Biological Activity | Key Findings |
|---|---|---|
| Anticancer | HDAC inhibition | Induces apoptosis in cancer cells; selective HDAC inhibition |
| Antimicrobial | Antibacterial activity | Effective against Gram-positive/negative bacteria; DHPS inhibition |
| Antiparasitic | Leishmanicidal activity | Low cytotoxicity; effective against Leishmania species |
作用机制
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer.
相似化合物的比较
Structural Analogues with Modified Thiazole Substituents
- N-[5-(4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide (CAS 14464-31-4) Key Differences: Replaces the 4-methoxybenzothiazole with a 4-methylthiazole. The methylsulfonyl group remains consistent, suggesting shared pharmacokinetic properties .
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22)
- Key Differences : Methoxy substitution at position 6 (vs. 4) on the benzothiazole and a propargyloxy group on the phenyl ring.
- Impact : The propargyloxy group introduces alkyne functionality, which may enhance reactivity or metabolic stability. Positional isomerism (6- vs. 4-methoxy) could influence electronic effects and target selectivity .
Analogues with Varied Acetamide Side Chains
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) Key Differences: Incorporates a piperazine linker instead of methylsulfonyl.
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
- Key Differences : Substitutes methylsulfonylphenyl with fluorophenyl and adds a pyridyl group on the thiazole.
- Impact : The pyridyl group may improve blood-brain barrier penetration, while fluorine’s electronegativity modifies electronic properties. This highlights the role of heteroaromatic substituents in target engagement .
Sulfonamide and Triazole Derivatives
2e (2-(5-methoxybenzimidazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide)
- Compound 11c (2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) Key Differences: Features a triazole-quinoxaline hybrid side chain.
Physical Properties
- Melting Points: Target compound (estimated): ~290–310°C (based on analogues in , which range 269–303°C) . Compound 18: 302–303°C .
Solubility :
- The methylsulfonyl group in the target compound likely enhances aqueous solubility compared to methoxy or piperazine derivatives .
生物活性
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄S₂ |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 886941-11-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the methylsulfonyl and acetamide groups. The specific steps can vary depending on the desired purity and yield.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated various thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and caspase-3 activation assays, revealing that certain derivatives effectively induced apoptosis in tumor cells .
Anti-inflammatory Activity
The compound is also associated with anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation processes. The inhibition of these enzymes suggests a mechanism where the compound modulates inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Compounds with similar structures demonstrated significant antibacterial activity against various strains, including MRSA and E. coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammation and cancer progression.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, promoting cell death.
- Antibacterial Effects : The structural features allow it to penetrate bacterial membranes, disrupting cellular functions.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Study on Cancer Cell Lines : A derivative was tested against A549 and C6 cells, showing significant cytotoxicity with IC50 values indicating potent anticancer activity .
- Anti-inflammatory Evaluation : Compounds were assessed for COX inhibition, demonstrating selectivity towards COX-2 with IC50 values ranging from 0.10 to 0.31 µM, highlighting their potential as safer anti-inflammatory agents compared to traditional NSAIDs .
- Antimicrobial Testing : Various derivatives exhibited high antibacterial activity against strains such as A. baumannii and K. pneumoniae, with growth inhibition percentages exceeding 85% .
常见问题
Basic Question: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step organic reactions, such as coupling a 2-aminothiazole derivative with a substituted phenylacetamide precursor. Key steps include:
- Condensation reactions using catalysts like anhydrous aluminum chloride (AlCl₃) for thiazole ring formation .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) or dichloromethane (DCM) enhance reaction kinetics by dissolving hydrophobic intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and decomposition risks .
Yield optimization requires pH stabilization (neutral to mildly acidic) and inert atmospheres to prevent oxidation of sensitive groups like methoxy or sulfonyl .
Basic Question: Which spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., methoxy [δ ~3.8 ppm], sulfonyl [δ ~7.5–8.5 ppm]) and confirms acetamide linkage .
- Mass spectrometry (MS) : Validates molecular weight (e.g., via [M+H]+ peaks) and detects fragmentation patterns unique to the benzothiazole core .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S=O stretch at ~1150 cm⁻¹ for sulfonyl) .
Advanced Question: How can researchers reconcile contradictory biological activity data (e.g., varying IC₅₀ values) across studies?
Answer:
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (e.g., recombinant vs. native α-glucosidase) .
- Compound purity : Impurities from incomplete purification (e.g., residual solvents) can skew activity measurements. Validate purity via HPLC (>95%) .
- Structural analogs : Subtle modifications (e.g., ethyl vs. methyl sulfonyl groups) alter bioactivity. Cross-reference studies using the same substituents .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
- Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
- Sulfonyl group optimization : Substitute methylsulfonyl with cyclopropylsulfonyl to improve metabolic stability .
- Benzothiazole substitution : Introduce halogens (e.g., fluorine) at the 6-position to boost π-stacking interactions with target proteins .
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Basic Question: What purification strategies are recommended for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
- Solvent selection : Avoid high-boiling-point solvents (e.g., DMF) during final steps to prevent contamination .
Advanced Question: What in silico tools can predict pharmacokinetic properties like bioavailability or toxicity?
Answer:
- SwissADME : Predicts LogP (lipophilicity), gastrointestinal absorption, and blood-brain barrier penetration based on substituent effects .
- Molinspiration : Evaluates drug-likeness via rule-of-five compliance (e.g., molecular weight <500 Da, H-bond donors <5) .
- ProTox-II : Assesses hepatotoxicity risks by simulating metabolic pathways (e.g., sulfonyl group oxidation) .
Basic Question: Which functional groups are most critical for its reported antimicrobial activity?
Answer:
- Benzothiazole core : Disrupts bacterial cell wall synthesis via interactions with penicillin-binding proteins .
- Methylsulfonyl group : Enhances solubility and hydrogen bonding with target enzymes (e.g., DNA gyrase) .
- Acetamide linker : Stabilizes the compound’s conformation in hydrophobic binding pockets .
Advanced Question: How does the compound interact with enzymes like α-glucosidase at the molecular level?
Answer:
- Binding mode : Molecular dynamics simulations show the methoxy group forms hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .
- Inhibition mechanism : The sulfonyl group disrupts the enzyme’s active site via competitive inhibition, validated by Lineweaver-Burk plots .
- Synergistic effects : Co-administration with adjuvants (e.g., acarbose) lowers IC₅₀ by 40% in kinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
